tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate
Overview
Description
Tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate: is a complex organic compound with the molecular formula C21H32N2O2 This compound belongs to the class of spiro compounds, which are characterized by their unique ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic framework. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: : The compound can be reduced to remove the benzyl group, resulting in a simpler spirocyclic structure.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring the presence of a strong base or acid.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Simpler spirocyclic structures.
Substitution: : Various functionalized spirocyclic compounds.
Scientific Research Applications
Tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate: has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : The compound can be used to study biological systems and interactions with biomolecules.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate: is unique due to its specific structural features, including the tert-butyl ester group and the benzyl moiety. Similar compounds may include other spirocyclic compounds or derivatives with different functional groups. These compounds may have different reactivity and applications based on their structural differences.
List of Similar Compounds
Tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
9-Benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylic acid
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, 1,1-dimethylethyl ester
Properties
IUPAC Name |
tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)23-15-11-21(12-16-23)9-13-22(14-10-21)17-18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQYTCPFYPQYKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN(CC2)CC3=CC=CC=C3)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693120 | |
Record name | tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929302-01-2 | |
Record name | tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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